molecular formula C26H30N2O2 B5054008 1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide

1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide

Cat. No.: B5054008
M. Wt: 402.5 g/mol
InChI Key: XNHWVUIKASGGGC-UHFFFAOYSA-N
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Description

1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of two 2-methylphenyl groups attached to the nitrogen atoms of the adamantane-1,3-dicarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide typically involves the following steps:

    Formation of Adamantane-1,3-dicarboxylic Acid: The starting material, adamantane, undergoes oxidation to form adamantane-1,3-dicarboxylic acid.

    Amidation Reaction: The adamantane-1,3-dicarboxylic acid is then reacted with 2-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 2-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.

    Industry: Utilized in the development of advanced materials due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their function. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyladamantane: Another adamantane derivative with similar structural features but different functional groups.

    1,3-Dibromo-5,7-dimethyladamantane: A halogenated derivative of adamantane with distinct reactivity.

Uniqueness

1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide is unique due to the presence of two 2-methylphenyl groups, which impart specific chemical and biological properties. Its stability and rigidity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-N,3-N-bis(2-methylphenyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-17-7-3-5-9-21(17)27-23(29)25-12-19-11-20(13-25)15-26(14-19,16-25)24(30)28-22-10-6-4-8-18(22)2/h3-10,19-20H,11-16H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHWVUIKASGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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